3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-13-5-10-17-16(11-13)19(22)18(12-21-17)25(23,24)15-8-6-14(7-9-15)20(2,3)4/h5-12H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZQMVPJYBQQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be attached through Friedel-Crafts alkylation using tert-butylbenzene and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the quinoline core can intercalate with DNA or interact with protein structures. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
3-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-7-(4-morpholinyl)-1-propyl-4(1H)-quinolinone
- Key Differences :
- The sulfonyl group is substituted with 3,5-dimethylphenyl (meta-methyl groups) instead of 4-tert-butylphenyl.
- Additional functional groups: 6-fluoro, 7-morpholinyl, and 1-propyl substituents.
- The morpholinyl group introduces hydrogen-bonding capacity, enhancing solubility . Fluorine at the 6-position may improve metabolic stability and electron-withdrawing effects .
3-[(4-Chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperidinyl)-4(1H)-quinolinone
- Key Differences :
- Sulfonyl substituent: 4-chlorophenyl (electron-withdrawing) vs. 4-tert-butylphenyl (electron-donating).
- Core modifications: 6-fluoro, 1-methyl, and 7-(4-methylpiperidinyl).
- Implications: Chlorine’s electron-withdrawing nature may reduce electron density on the sulfonyl group, altering reactivity or binding interactions.
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone
- Key Differences :
- Sulfonyl substituent: 4-isopropylphenyl (less bulky than tert-butyl).
- Core modifications: 6-ethoxy and 1-(4-chlorobenzyl).
- Implications :
Core Modifications in Quinolinone Derivatives
6-Ethoxy-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one
- Key Differences :
- Core substituents: 6-ethoxy and 1-propyl vs. 6-methyl.
- Sulfonyl group: 4-fluorophenyl (electron-withdrawing).
- Implications: Ethoxy’s larger size may hinder steric access to the quinolinone core compared to methyl. Fluorine’s electronegativity could polarize the sulfonyl group, affecting intermolecular interactions .
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
- Key Differences: Core structure: 2,3-dihydroquinolinone (saturated ring) vs. aromatic quinolinone. Substituents: 7-chloro, 6-fluoro, and 1-cyclopropyl.
- Cyclopropyl at the 1-position may enhance conformational rigidity .
Data Table: Structural and Functional Comparison
Biological Activity
3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanism of action, biological activities, and relevant case studies.
Synthesis and Structure
The compound features a quinoline core, a sulfonyl group, and a tert-butylphenyl substituent. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core : Often achieved through the Skraup synthesis, which involves cyclization reactions.
- Introduction of the Sulfonyl Group : Achieved via sulfonylation reactions using sulfonyl chlorides in the presence of bases like pyridine.
- Attachment of the tert-Butylphenyl Group : Accomplished through Friedel-Crafts alkylation using tert-butylbenzene and Lewis acid catalysts.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the quinoline core may intercalate with DNA or interact with protein structures. These interactions can modulate various biological pathways, leading to therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit key inflammatory mediators, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
- Research Findings : In animal models of inflammation, administration of this compound led to a significant reduction in markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Enzyme Inhibition
Studies suggest that this compound may act as an enzyme inhibitor. It has been shown to inhibit certain kinases involved in cancer progression.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 15 |
| Cyclin-dependent Kinase 2 | Non-competitive | 20 |
Comparison with Similar Compounds
This compound is unique compared to other quinoline derivatives due to its specific combination of functional groups which enhance its biological activity.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-(4-tert-butylphenyl)sulfonylquinolin | Sulfonamide group | Anticancer, anti-inflammatory |
| 4-(tert-butylphenyl)sulfonamide | Lacks quinoline core | Limited activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
